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molecular formula C9H6N4O3S B8427401 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Cat. No. B8427401
M. Wt: 250.24 g/mol
InChI Key: WAIPKZDWTPJYJR-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

7-(2-Chloro-acetyl)-4-hydroxy-3H-benzothiazol-2-one (example 1, step a) (331 g) was dissolved in N,N-dimethylformamide (1800 mL) and stirred in an ice bath for 10 minutes. Sodium azide (88.3 g) was added portionwise over 15 minutes. The reaction was stirred for 72 hours and then the reaction mixture was divided into 3 equal portions and each quenched separately into ice and water (2.5 L). The solid was filtered off and washed with water (1 L) and re-suspended in acetonitrile (1.5 L). The solvent was evaporated and a further portion of acetonitrile (1 L) added and solvent evaporated again to dry the product. Diethyl ether (1.5 L) was added and the mixture stirred to achieve an homogeneous suspension. The solid was collected and dried in vacuo at 35° C. for 24 hours to give the subtitled compound. Yield 285 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[C:13]2[S:12][C:11](=[O:14])[NH:10][C:9]=2[C:8]([OH:15])=[CH:7][CH:6]=1)=[O:4].[N-:16]=[N+:17]=[N-:18].[Na+]>CN(C)C=O>[N:16]([CH2:2][C:3]([C:5]1[C:13]2[S:12][C:11](=[O:14])[NH:10][C:9]=2[C:8]([OH:15])=[CH:7][CH:6]=1)=[O:4])=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=2NC(SC21)=O)O
Name
Quantity
1800 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
88.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred in an ice bath for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
each quenched separately into ice and water (2.5 L)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a further portion of acetonitrile (1 L) added
CUSTOM
Type
CUSTOM
Details
solvent evaporated again
CUSTOM
Type
CUSTOM
Details
to dry the product
ADDITION
Type
ADDITION
Details
Diethyl ether (1.5 L) was added
STIRRING
Type
STIRRING
Details
the mixture stirred
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 35° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=[N+]=[N-])CC(=O)C1=CC=C(C=2NC(SC21)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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